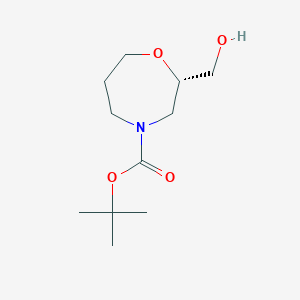

(S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S)-2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-9(7-12)8-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAQNCJUTMXJTK-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCOC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCO[C@@H](C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801130153 | |

| Record name | 1,1-Dimethylethyl (2S)-tetrahydro-2-(hydroxymethyl)-1,4-oxazepine-4(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911223-02-4 | |

| Record name | 1,1-Dimethylethyl (2S)-tetrahydro-2-(hydroxymethyl)-1,4-oxazepine-4(5H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911223-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S)-tetrahydro-2-(hydroxymethyl)-1,4-oxazepine-4(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801130153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium bicarbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds, while the oxazepane ring provides a rigid structure that can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Comparison: (R)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

The (R)-enantiomer shares the same molecular formula (C₁₁H₂₁NO₄) and weight (231.29 g/mol) but differs in stereochemistry (CAS: 911223-23-9) . Key distinctions include:

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| CAS Number | 911223-02-4 | 911223-23-9 |

| Hazards | No data available | H302, H315, H319, H335 |

| Applications | Pharmaceutical synthesis | Limited data; likely similar |

The (R)-enantiomer’s hazard profile (harmful if swallowed, skin/eye irritant) suggests stricter handling protocols compared to the (S)-form, though toxicity data for the latter is unspecified . Enantiomeric differences may influence biological activity, such as receptor binding or metabolic pathways, but experimental evidence is lacking in the provided sources.

Positional Isomer: tert-Butyl 5-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

This structural isomer (CAS: 2168872-94-2 ) relocates the hydroxymethyl group to position 5 while retaining the Boc group at position 4 .

For instance, the 5-hydroxymethyl isomer may exhibit different hydrogen-bonding patterns or conformational flexibility compared to the 2-substituted analog.

Other Related Compounds

- 4-Boc-2-羟甲基高吗啉 (CAS: 1174020-52-0): A non-chiral variant with undefined stereochemistry, used in synthetic chemistry .

- tert-Butyl carbamate derivatives (e.g., (2S,3S)-tert-butyl (2-methylpyrrolidin-3-yl)carbamate): Differ in ring size (pyrrolidine vs. oxazepane) and substituent positions, impacting their applications in medicinal chemistry .

Biological Activity

(S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, with the CAS number 911223-02-4, is an organic compound characterized by its oxazepane ring structure. This unique configuration imparts distinctive chemical properties and potential biological activities. The compound is of interest in various fields, including medicinal chemistry and biochemical research.

The molecular formula of this compound is with a molecular weight of 231.29 g/mol. Its structure includes a hydroxymethyl group and a tert-butyl ester functionality, which are crucial for its biological interactions.

Mechanism of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The hydroxymethyl group can form hydrogen bonds, enhancing its affinity for biological macromolecules such as enzymes and receptors. The rigid oxazepane ring contributes to the structural integrity necessary for effective binding and modulation of biological pathways.

Biological Studies and Findings

Research indicates that compounds similar to this compound exhibit significant pharmacological effects. For instance, studies on related oxazepane derivatives have shown potential in modulating calcium channels, particularly T-type calcium channels, which are implicated in neuropathic pain and seizure disorders .

Table 1: Summary of Biological Activities

Case Studies

- Neuropathic Pain Models : A study evaluated the effects of various oxazepane derivatives on induced neuropathic pain in rats. Compounds structurally similar to this compound demonstrated significant analgesic properties, with one derivative showing an 80% increase in mechanical threshold compared to controls .

- Seizure Inhibition : In a pentylenetetrazole-induced seizure model in mice, certain oxazepane derivatives exhibited high seizure-inhibitory activities, indicating their potential as therapeutic agents for seizure disorders. The results suggested that these compounds could serve as lead structures for developing new anticonvulsants .

Synthesis and Derivative Exploration

The synthesis of this compound typically involves reactions that introduce the hydroxymethyl group into the oxazepane framework. Various synthetic routes have been explored to optimize yield and purity for research applications .

Table 2: Synthetic Routes Overview

| Step | Description |

|---|---|

| 1 | N-Alkylation of protected amino compounds |

| 2 | Hydroxymethylation under controlled conditions |

| 3 | Esterification to form the final product |

Q & A

Basic: What synthetic methodologies are recommended for preparing (S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate?

Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Reaction Conditions : Dissolve intermediates in tetrahydrofuran (THF) with coupling agents like N,N,N’,N’-tetramethylazodicarboxamide (TMAD), followed by heating at 70°C for 1 hour .

- Purification : Use C18 reverse-phase column chromatography (acetonitrile/water gradient) to isolate the product .

- Boc Protection : The tert-butoxycarbonyl (Boc) group is critical for protecting the oxazepane nitrogen during synthesis, ensuring regioselectivity .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

- NMR Spectroscopy : 1H and 19F NMR are essential for confirming stereochemistry and detecting rotamers (e.g., δ 4.33 ppm for hydroxymethyl protons, δ -127.5 ppm for fluorine environments) .

- X-ray Crystallography : The SHELX system (SHELXL/SHELXS) is widely used for resolving crystal structures, particularly for verifying the (S)-configuration and hydrogen-bonding networks .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the presence of the carbonyl group in the Boc moiety .

Advanced: How can researchers resolve discrepancies in NMR data caused by stereochemical or conformational dynamics?

Answer:

- Variable Temperature NMR : Detect rotameric equilibria (e.g., diastereomeric splitting at low temperatures) .

- Computational Modeling : Density Functional Theory (DFT) calculations can predict chemical shifts and validate experimental data .

- 2D NMR (COSY, NOESY) : Identify through-space correlations to distinguish between stereoisomers .

Advanced: What strategies optimize stereochemical purity during synthesis?

Answer:

- Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-based systems) for asymmetric induction .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

- Crystallization-Induced Diastereomer Resolution : Introduce chiral counterions (e.g., tartaric acid derivatives) to isolate the (S)-isomer .

Advanced: How is this compound applied in medicinal chemistry research?

Answer:

- Antiviral Drug Development : Used as a building block in synthesizing protease inhibitors, such as SARS-CoV-2 main protease (Mpro) candidates .

- Antitubercular Agents : Analogous hydrazine derivatives demonstrate activity against Mycobacterium tuberculosis (MIC < 1 µg/mL) .

- Structural Optimization : The hydroxymethyl group enables functionalization (e.g., phosphorylation, glycosylation) for enhancing bioavailability .

Advanced: How to address low yields in coupling reactions involving this compound?

Answer:

- Optimize Coupling Agents : Replace TMAD with EDC/HOBt for milder conditions .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yield .

Advanced: What analytical methods validate the compound’s stability under storage conditions?

Answer:

- Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor via LC-MS for decomposition products (e.g., Boc deprotection) .

- Mass Spectrometry : Track molecular ion peaks ([M+H]+ at m/z 270–455) to detect hydrolysis or oxidation .

Advanced: How to reconcile conflicting bioactivity data in structure-activity relationship (SAR) studies?

Answer:

- Dose-Response Curves : Validate IC50 values across multiple assays (e.g., enzymatic vs. cellular) to rule off-target effects .

- Molecular Docking : Compare binding poses of the (S)-isomer vs. (R)-isomer in target proteins (e.g., HIV-1 integrase) .

- Metabolite Profiling : Identify active metabolites via hepatic microsome incubations to clarify SAR trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.